N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide
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Overview
Description
N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a hydroxyphenyl group, a methanesulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route may include the following steps:
Formation of the Hydroxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with appropriate reagents to introduce the hydroxy group.
Introduction of the Methanesulfonyl Group: The hydroxyphenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonyl derivative.
Acetamide Formation: The final step involves the reaction of the methanesulfonyl derivative with an appropriate amine, such as isopropylamine, to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methanesulfonyl group can be reduced to a thiol derivative.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying enzyme activity and protein interactions.
Medicine: Potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: Use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Lacks the methanesulfonyl group.
N-(Methanesulfonyl)-N-(propan-2-yl)acetamide: Lacks the hydroxyphenyl group.
N-(4-Hydroxyphenyl)-N-(propan-2-yl)acetamide: Lacks the methanesulfonyl group.
Uniqueness
N-(4-Hydroxyphenyl)-2-(methanesulfonyl)-N-(propan-2-yl)acetamide is unique due to the presence of all three functional groups, which confer specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
CAS No. |
64856-23-1 |
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Molecular Formula |
C12H17NO4S |
Molecular Weight |
271.33 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylsulfonyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)13(12(15)8-18(3,16)17)10-4-6-11(14)7-5-10/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
FGJDRUCWRSYNMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)O)C(=O)CS(=O)(=O)C |
Origin of Product |
United States |
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